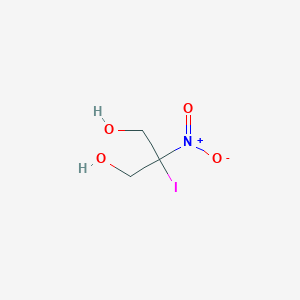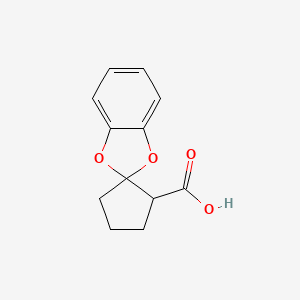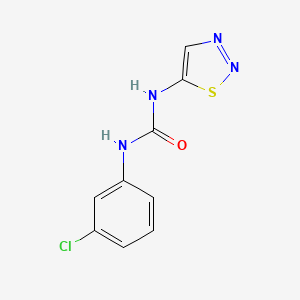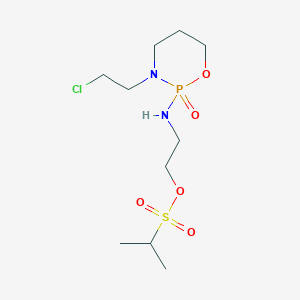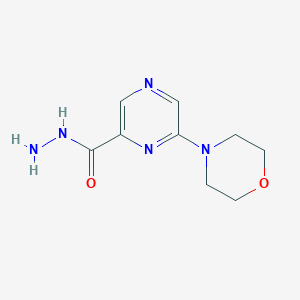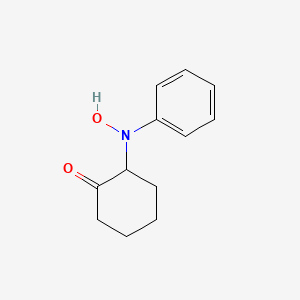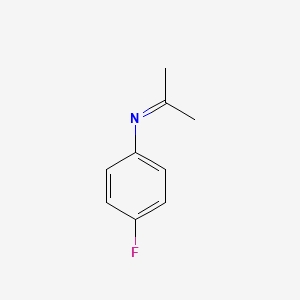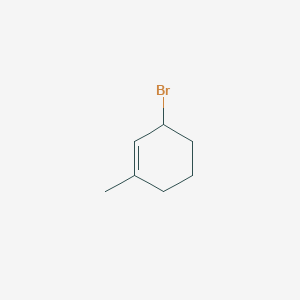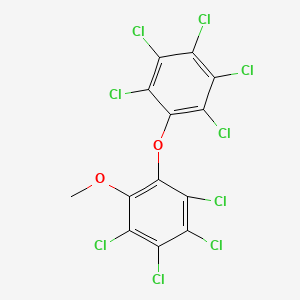
3-Formylrifamycin SV O-undecyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylrifamycin SV O-undecyloxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a wide range of bacterial infections. This compound is particularly notable for its structural modifications, which enhance its pharmacological properties and broaden its spectrum of activity. Rifamycins, including this compound, are derived from the natural metabolites of the bacterium Nocardia mediterranei .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-undecyloxime typically involves the reaction of 3-formylrifamycin SV with undecylamine under specific conditions. The process begins with the preparation of 3-formylrifamycin SV, which is obtained through the oxidation of rifamycin SV. The aldehyde group of 3-formylrifamycin SV is then reacted with undecylamine to form the oxime derivative .
Industrial Production Methods
Industrial production of this compound involves continuous flow synthesis techniques to enhance yield and efficiency. This method utilizes microreactors to couple reaction steps and purification processes, resulting in a higher overall yield and reduced consumption of expensive reagents .
Análisis De Reacciones Químicas
Types of Reactions
3-Formylrifamycin SV O-undecyloxime undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted oxime derivatives .
Aplicaciones Científicas De Investigación
3-Formylrifamycin SV O-undecyloxime has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various rifamycin derivatives.
Biology: Studied for its antimicrobial properties against resistant bacterial strains.
Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Mecanismo De Acción
3-Formylrifamycin SV O-undecyloxime exerts its effects by inhibiting bacterial RNA polymerase, thereby preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis and ultimately leads to bacterial cell death. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
Comparación Con Compuestos Similares
Similar Compounds
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its longer half-life and used in tuberculosis treatment.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome
Uniqueness
3-Formylrifamycin SV O-undecyloxime is unique due to its structural modifications, which enhance its stability and broaden its spectrum of activity. Its ability to inhibit resistant bacterial strains makes it a valuable compound in the development of new antibiotics .
Propiedades
Número CAS |
41776-59-4 |
|---|---|
Fórmula molecular |
C49H70N2O13 |
Peso molecular |
895.1 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-undecoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C49H70N2O13/c1-11-12-13-14-15-16-17-18-19-24-62-50-26-34-39-44(57)37-36(43(34)56)38-46(32(7)42(37)55)64-49(9,47(38)58)61-25-23-35(60-10)29(4)45(63-33(8)52)31(6)41(54)30(5)40(53)27(2)21-20-22-28(3)48(59)51-39/h20-23,25-27,29-31,35,40-41,45,53-57H,11-19,24H2,1-10H3,(H,51,59)/b21-20+,25-23+,28-22-,50-26+/t27-,29+,30+,31+,35-,40-,41+,45+,49-/m0/s1 |
Clave InChI |
FBAOETSUAOBTNG-RHBFXRDVSA-N |
SMILES isomérico |
CCCCCCCCCCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
SMILES canónico |
CCCCCCCCCCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)

![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
